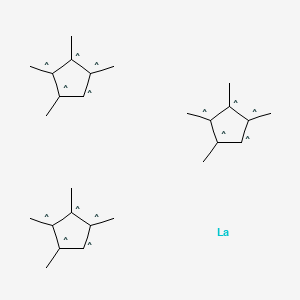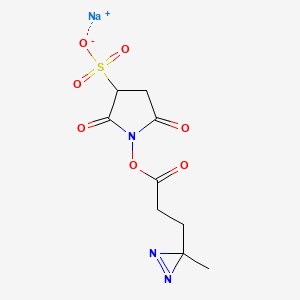
Josiphos SL-J418-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J418-2 involves the reaction of ferrocene with phosphine ligands. The process typically includes the following steps:
Formation of the ferrocene backbone: Ferrocene is reacted with a phosphine ligand under inert conditions.
Introduction of substituents: The ferrocene-phosphine complex is further reacted with bis(4-methoxy-3,5-dimethylphenyl)phosphine and di(3,5-xylyl)phosphine to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Josiphos SL-J418-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: This compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halides or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine complexes .
Applications De Recherche Scientifique
Josiphos SL-J418-2 is extensively used in scientific research due to its versatility and effectiveness in various applications:
Mécanisme D'action
Josiphos SL-J418-2 exerts its effects through its role as a chiral ligand in catalytic reactions. It forms complexes with transition metals, which then participate in various catalytic processes. The molecular targets include metal centers such as rhodium, iridium, and ruthenium. The pathways involved typically include hydrogenation, hydroformylation, and cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Josiphos SL-J418-1: Similar structure but with different substituents.
Josiphos SL-J216-2: Another member of the Josiphos family with distinct substituents.
Uniqueness
Josiphos SL-J418-2 is unique due to its specific substituents, which provide high enantiomeric purity and stability. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
Propriétés
Formule moléculaire |
C46H52FeO2P2 |
|---|---|
Poids moléculaire |
754.7 g/mol |
InChI |
InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m1../s1 |
Clé InChI |
WMHNOIYFVOSUJD-QYKZUBHNSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



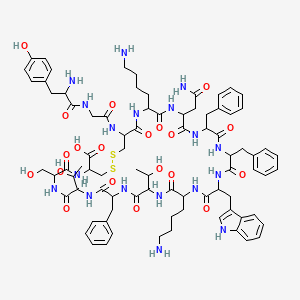
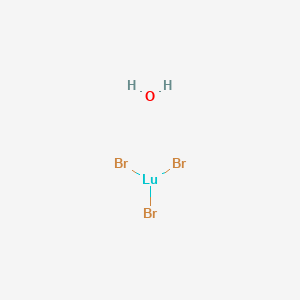






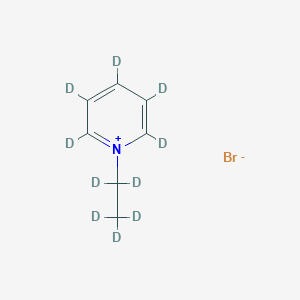
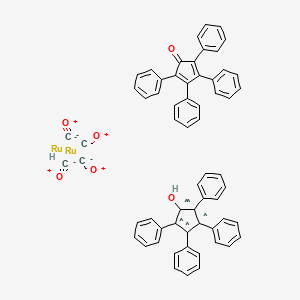
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
